molecular formula C12H14ClN3S B1389259 5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole CAS No. 941869-97-2

5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole

Cat. No.: B1389259
CAS No.: 941869-97-2
M. Wt: 267.78 g/mol
InChI Key: YNNTVTOIQQQNKN-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring fused with a piperazine moiety. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development.

Biochemical Analysis

Biochemical Properties

5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit significant antibacterial activity by inhibiting the growth of bacterial strains such as Bacillus subtilis and Staphylococcus aureus . The interaction of this compound with bacterial enzymes disrupts essential metabolic pathways, leading to the inhibition of bacterial growth. Additionally, this compound has been found to interact with viral proteins, potentially inhibiting viral replication and providing a basis for antiviral drug development .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, this compound disrupts cell wall synthesis and protein synthesis, leading to cell death . In mammalian cells, this compound has been shown to affect neurotransmitter receptors, thereby influencing neuronal signaling and potentially providing therapeutic benefits for neurological disorders . Furthermore, this compound has been observed to alter the expression of genes involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific enzymes and proteins, inhibiting their activity and disrupting normal cellular functions. For instance, this compound has been found to inhibit the activity of bacterial DNA gyrase, an enzyme essential for DNA replication . By binding to the active site of the enzyme, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial replication. Additionally, this compound has been shown to modulate the activity of neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects for psychiatric disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to this compound can lead to the development of resistance in bacterial strains, necessitating the use of combination therapies to maintain efficacy . In vivo studies have demonstrated that this compound can have lasting effects on cellular metabolism and gene expression, highlighting the importance of monitoring its long-term impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects with minimal toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Animal studies have identified a threshold dose above which the toxic effects of this compound become pronounced, emphasizing the need for careful dosage optimization in therapeutic applications . Additionally, the pharmacokinetics of this compound in animal models have revealed that this compound is rapidly absorbed and distributed, with a relatively short half-life .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve the oxidation of this compound by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites . These metabolites are further conjugated with glucuronic acid or sulfate in phase II reactions, facilitating their excretion from the body . The metabolic flux of this compound and its metabolites has been shown to influence the levels of key metabolites in cellular pathways, potentially affecting cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability . The localization and accumulation of this compound in specific tissues, such as the liver and brain, have been observed, suggesting its potential for targeted therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . The presence of targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, where it can exert its effects on cellular processes . For example, the accumulation of this compound in the nucleus may facilitate its interaction with DNA and nuclear proteins, influencing gene expression and cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole typically involves a multi-step process. One common method includes the cyclization of 2-aminothiophenol with chloroacetyl chloride to form the benzothiazole ring. This intermediate is then reacted with 4-methylpiperazine under appropriate conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalysts. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazin-1-yl)-1,3-benzothiazole: Lacks the chlorine substituent.

    5-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole: Lacks the methyl group on the piperazine ring.

    4-Methyl-2-(piperazin-1-yl)-1,3-benzothiazole: Lacks the chlorine substituent.

Uniqueness

5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole is unique due to the presence of both chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

5-chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3S/c1-8-9(13)2-3-10-11(8)15-12(17-10)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNTVTOIQQQNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCNCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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